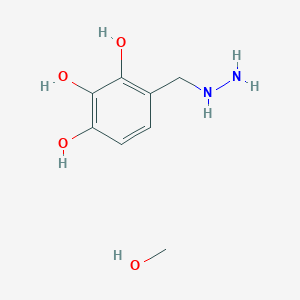
2,3,4-Trihydroxybenzylhydrazine,methylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,3,4-Trihydroxybenzylhydrazine, methylate typically involves the reaction of benzylamine with hydrogen peroxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing the reaction conditions for higher yields .
Análisis De Reacciones Químicas
2,3,4-Trihydroxybenzylhydrazine, methylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3,4-Trihydroxybenzylhydrazine, methylate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trihydroxybenzylhydrazine, methylate involves its interaction with specific molecular targets and pathways. As a metabolite of Benserazide, it is believed to inhibit the enzyme aromatic L-amino acid decarboxylase, which is involved in the synthesis of neurotransmitters such as dopamine . This inhibition helps to increase the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease.
Comparación Con Compuestos Similares
2,3,4-Trihydroxybenzylhydrazine, methylate can be compared with other similar compounds, such as:
Benserazide: The parent compound from which it is derived. Both compounds share similar biological activities but differ in their specific chemical structures and properties.
Trihydroxybenzylhydrazine: A related compound with similar functional groups but different substitution patterns on the benzene ring.
The uniqueness of 2,3,4-Trihydroxybenzylhydrazine, methylate lies in its specific structure and its role as a metabolite of Benserazide, which contributes to its distinct biological activities and applications .
Propiedades
Número CAS |
1246817-07-1 |
|---|---|
Fórmula molecular |
C8H14N2O4 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
4-(hydrazinylmethyl)benzene-1,2,3-triol;methanol |
InChI |
InChI=1S/C7H10N2O3.CH4O/c8-9-3-4-1-2-5(10)7(12)6(4)11;1-2/h1-2,9-12H,3,8H2;2H,1H3 |
Clave InChI |
OITNVDWKAYXSQO-UHFFFAOYSA-N |
SMILES canónico |
CO.C1=CC(=C(C(=C1CNN)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


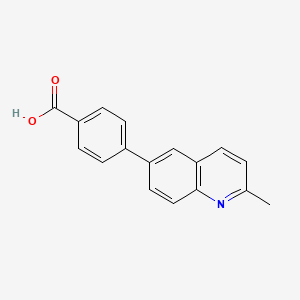
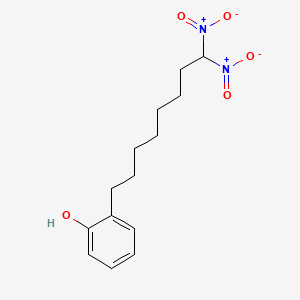
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13821719.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
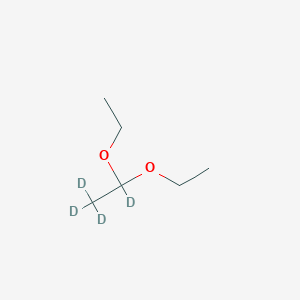
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
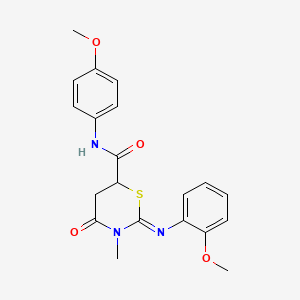
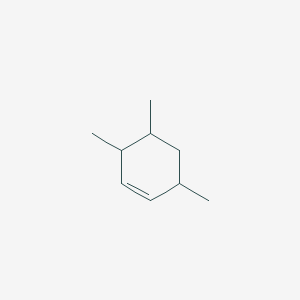
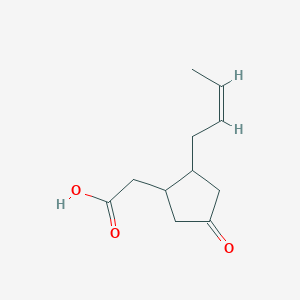
![(4Z)-4-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13821746.png)

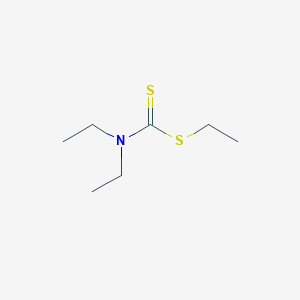
![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)
